Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate
Description
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate (CAS: 94086-41-6) is a lithium salt characterized by a pentadecenoate backbone (15-carbon chain with a double bond) functionalized with a 2-hydroxyethylamide group. Its molecular formula is C₁₈H₃₂LiNO₄, and it has a molecular weight of 333.39 g/mol .
Properties
CAS No. |
94086-41-6 |
|---|---|
Molecular Formula |
C18H32LiNO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
lithium;(Z)-3-(2-hydroxyethylcarbamoyl)pentadec-2-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(21)22)18(23)19-13-14-20;/h15,20H,2-14H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1/b16-15-; |
InChI Key |
BODYYTGYFYYBSY-YFKNTREVSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)NCCO |
Canonical SMILES |
[Li+].CCCCCCCCCCCCC(=CC(=O)[O-])C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves several steps. One common method includes the reaction of pentadecenoic acid with 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with lithium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate with structurally or functionally related lithium salts and organoboron compounds, focusing on molecular features, ionic conductivity, and biological relevance.
Lithium-Based Organoboron Molten Salts
A boric ester-type molten salt, synthesized from 1-(2-hydroxyethyl)-3-methylimidazolium NTf₂ and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), demonstrates ionic conductivity in the range of 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C . While this compound shares the lithium cation and hydroxyethyl moiety with the target compound, its organoboron core and imidazolium ring enhance thermal stability and conductivity, making it suitable for electrolyte applications. In contrast, this compound lacks a boron center or aromatic system, which may limit its conductivity but improve biocompatibility for pharmaceutical uses.
Pharmaceutical Lithium Salts
The lithium salt SB251023 (structure: (4-[1-{2-(S)-hydroxy-3-(4-hydroxyphenoxy)-propylamino}cyclopentylmethyl]phenoxymethyl)phenylphosphonic acid lithium salt) is a G-protein coupled receptor ligand with a phosphonic acid group and complex aromatic framework . Unlike the target compound, SB251023’s rigid, multi-ring structure and phosphonic acid moiety enhance its binding affinity to biological targets. However, both compounds utilize lithium as a counterion to improve solubility and ionic character.
Long-Chain Lithium Carboxylates
Comparatively, this compound’s amide and hydroxyethyl groups introduce hydrogen-bonding capability, which could enhance thermal stability or self-assembly behavior in material science applications.
Data Table: Key Comparative Features
Research Findings and Implications
- Structural Flexibility vs. Conductivity : The molten salt in achieves higher ionic conductivity due to its boron and triflimide groups, whereas the target compound’s lack of these features may limit its use in conductive materials.
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